Calcium ionophore II

Übersicht

Beschreibung

Calciumionophor II, auch bekannt als ETH 129, ist ein hochspezifisches Calciumionophor. Es ist eine lipophile Verbindung, die stabile Komplexe mit Calciumionen (Ca²⁺) bilden und deren Transport über Zellmembranen erleichtern kann. Diese Eigenschaft macht es besonders nützlich in verschiedenen biologischen und chemischen Anwendungen, insbesondere bei der Messung und Regulierung der intrazellulären Calciumkonzentration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

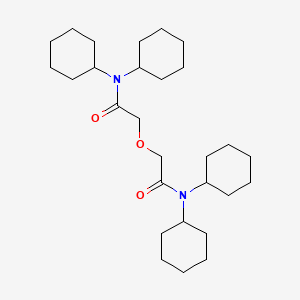

Calciumionophor II kann durch eine Reihe von organischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Cyclohexylamin mit Diglykolsäure zur Bildung von N,N,N’,N’-Tetracyclohexyl-3-oxapentanediamid. Diese Verbindung wird dann durch Umkristallisation aus Aceton gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Calciumionophor II ähnliche Synthesewege, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft auf seine Funktion und Selektivität getestet, um sicherzustellen, dass es die für die Verwendung in verschiedenen Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Calciumionophor II unterliegt hauptsächlich Komplexierungsreaktionen mit zweiwertigen Kationen, insbesondere Calciumionen. Es bildet stabile Komplexe mit diesen Ionen, die dann über Zellmembranen transportiert werden können .

Häufige Reagenzien und Bedingungen

Die gängigen Reagenzien, die bei der Synthese von Calciumionophor II verwendet werden, sind Cyclohexylamin und Diglykolsäure. Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und die Verwendung von Lösungsmitteln wie Aceton zur Umkristallisation .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von Calciumionophor II gebildet wird, ist N,N,N’,N’-Tetracyclohexyl-3-oxapentanediamid. Diese Verbindung wird dann zur Herstellung von calciumspezifischen Elektroden und anderen Anwendungen verwendet .

Wissenschaftliche Forschungsanwendungen

Reproductive Medicine

Assisted Oocyte Activation

One of the most significant applications of calcium ionophore II is in assisted reproductive technology, specifically in enhancing fertilization rates during intracytoplasmic sperm injection (ICSI). Studies have shown that A23187 can rescue fertilization in cases where traditional methods fail.

- Clinical Outcomes : A meta-analysis involving 22 studies indicated that assisted oocyte activation using calcium ionophore significantly improved clinical pregnancy rates (odds ratio 2.14) and live birth rates (odds ratio 2.65) compared to controls .

- Case Study : In a study involving 58 patients, the use of A23187 led to higher rates of fertilization and blastocyst formation. Patients who underwent ICSI followed by calcium ionophore activation exhibited a clinical pregnancy rate of 45.1% compared to 12.8% in control groups .

| Study | Patient Group | Clinical Pregnancy Rate | Live Birth Rate |

|---|---|---|---|

| ICSI-AOA | 28.90% | 26.13% | |

| Rescue Activation | 45.1% | 45.1% |

Cell Biology

Sperm Capacitation and Fertilization

This compound is also utilized to enhance sperm capacitation, a critical process for successful fertilization.

- Mechanism : A23187 induces a transient increase in intracellular calcium levels, which is essential for sperm motility and fertilizing capacity. In studies with genetically infertile mouse models, exposure to A23187 restored fertilizing ability by overcoming deficiencies in calcium signaling pathways .

- Experimental Findings : Research demonstrated that a brief exposure to A23187 improved sperm motility and fertilization success rates under non-capacitating conditions, suggesting its potential as a therapeutic agent for male infertility .

Cancer Research

Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly in creating liposomes for cancer therapy.

- Innovative Applications : Inex Pharmaceuticals Corporation explored using A23187 to formulate artificial liposomes loaded with anti-cancer drugs such as Topotecan, enhancing the therapeutic efficacy of these agents .

Mechanistic Insights

Research into the mechanism of action of calcium ionophores like A23187 reveals their complex interactions within cells.

- Cellular Effects : A23187 increases intracellular calcium concentration through multiple mechanisms, including direct ionophoric effects and the mobilization of calcium from intracellular stores . This multifaceted approach can impact various cellular processes, including apoptosis and metabolic regulation.

Wirkmechanismus

Calciumionophor II wirkt, indem es stabile Komplexe mit Calciumionen bildet und deren Transport über Zellmembranen erleichtert. Dies erhöht die intrazelluläre Calciumkonzentration, was verschiedene calciumgesteuerte Pfade aktivieren kann. Beispielsweise können in der assistierten Reproduktionstechnologie die erhöhten Calciumkonzentrationen Eizellen aktivieren und die Embryonalentwicklung verbessern .

Vergleich Mit ähnlichen Verbindungen

Calciumionophor II ist einzigartig in seiner hohen Selektivität für Calciumionen gegenüber anderen zweiwertigen Kationen wie Magnesiumionen. Ähnliche Verbindungen sind:

A23187 (Calcimycin): Ein weiteres Calciumionophor, das weniger selektiv für Calciumionen ist als Calciumionophor II.

Calciumionophor II zeichnet sich durch seine hohe Selektivität und Effizienz beim Transport von Calciumionen aus, was es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.

Biologische Aktivität

Calcium ionophores, particularly A23187, play a crucial role in cellular processes by facilitating the transport of calcium ions across cellular membranes. This article explores the biological activity of Calcium Ionophore II, focusing on its mechanisms of action, effects on various cell types, and relevant research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C29H37N3O6

- Molecular Weight: 523.63 g/mol

- CAS Number: 52665-69-7

- Purity: ≥98% (HPLC)

A23187 is a mobile ionophore that transports bivalent cations such as calcium and magnesium into cells while extruding protons. This action leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which is pivotal for various cellular functions including muscle contraction, neurotransmitter release, and cell signaling.

The primary mechanism by which A23187 exerts its effects involves the modulation of intracellular calcium levels. Upon entering the cell, A23187 facilitates calcium influx, which can trigger several downstream pathways:

- Cell Death Induction: A23187 is known to induce Ca²⁺-dependent apoptosis in various cell types. Elevated intracellular calcium can activate apoptotic pathways, leading to programmed cell death.

- Mitochondrial Dysfunction: It acts as an uncoupler of mitochondrial oxidative phosphorylation, resulting in ATP depletion and contributing to cytotoxicity in hepatocytes and other cell types .

- Reactive Oxygen Species (ROS) Generation: Increased calcium levels can stimulate ROS production, further promoting cell death through oxidative stress mechanisms .

Cell Types Affected

A23187 has been studied extensively across various cell types, demonstrating diverse biological effects:

- Hepatocytes: In liver cells, A23187 induces lethal injury; however, protective effects have been observed when combined with fructose and oligomycin, suggesting a complex interplay between metabolic pathways .

- Thymocytes: In rat thymocytes, A23187 has been shown to cause significant cytotoxicity through Ca²⁺ overload. The cytotoxicity can be modulated by chelators like EDTA .

- Neurocells: In neurotoxicological studies, A23187 has been used to explore neurobehavioral effects in rodents, where it demonstrated significant impacts on motor activity and conditioned behaviors .

Table 1: Summary of Key Studies on A23187

Applications in Research

A23187's ability to manipulate intracellular calcium levels has made it a valuable tool in various research applications:

- Cell Signaling Studies: Researchers utilize A23187 to study calcium-dependent signaling pathways and their implications in cellular physiology.

- Fertility Research: It has been employed in assisted reproductive technologies to activate oocytes post-intracytoplasmic sperm injection (ICSI), although results vary regarding developmental potential .

- Neurotoxicology: Its neurotoxic effects are leveraged to understand the mechanisms underlying neuronal injury and protection strategies .

Eigenschaften

IUPAC Name |

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O3/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAUKAJXWWFQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995783 | |

| Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74267-27-9 | |

| Record name | N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074267279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.